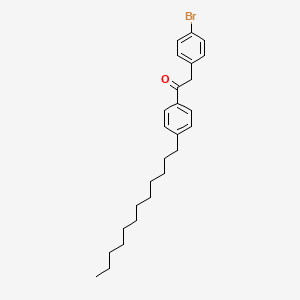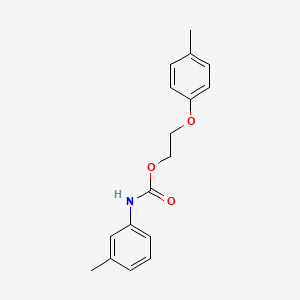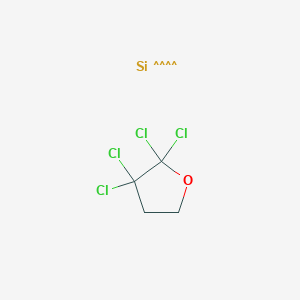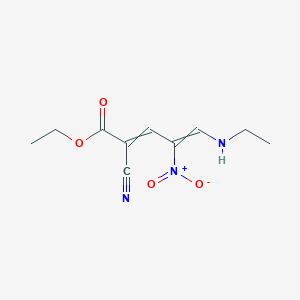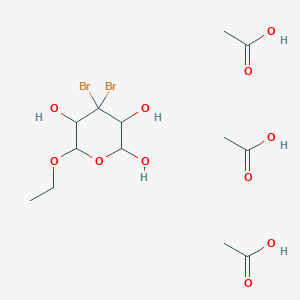![molecular formula C19H21NO3S B14516320 Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate CAS No. 62516-89-6](/img/structure/B14516320.png)
Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by its complex structure, which includes a butoxybenzene moiety and a carbothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-butoxybenzenethiol with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the butoxybenzene and carbothioyl groups.
4-Butoxybenzenethiol: Contains the butoxybenzene moiety but lacks the ester and carbothioyl functionalities.
Methyl 4-[(4-methoxybenzene-1-carbothioyl)amino]benzoate: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness
Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propiedades
Número CAS |
62516-89-6 |
|---|---|
Fórmula molecular |
C19H21NO3S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
methyl 4-[(4-butoxybenzenecarbothioyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO3S/c1-3-4-13-23-17-11-7-14(8-12-17)18(24)20-16-9-5-15(6-10-16)19(21)22-2/h5-12H,3-4,13H2,1-2H3,(H,20,24) |
Clave InChI |
ZBJXWUCRDXRBNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
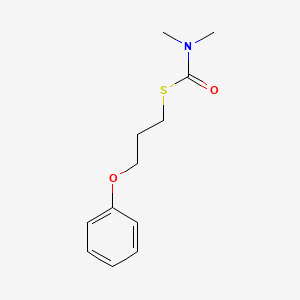

![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
